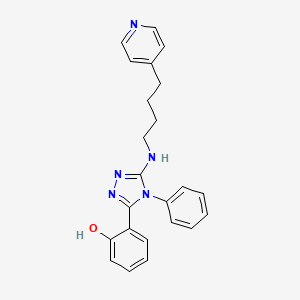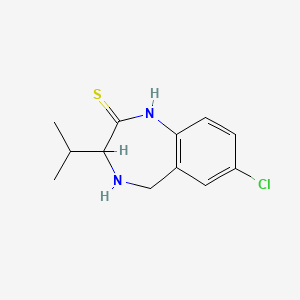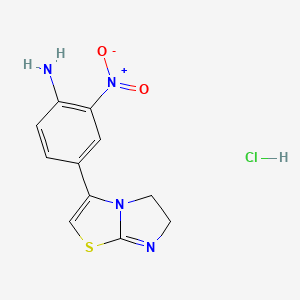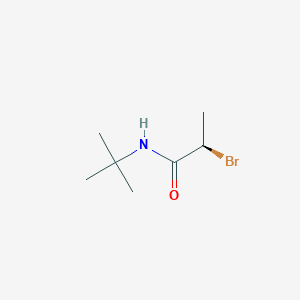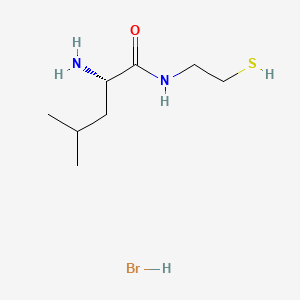
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is a chemical compound that features a leucinamide backbone with a mercaptoethyl group attached. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide typically involves the reaction of leucinamide with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts like hydrobromic acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine.
Reducing Agents: Dithiothreitol or sodium borohydride.
Substitution Reagents: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted leucinamide derivatives.
科学研究应用
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
相似化合物的比较
Similar Compounds
N-(2-Mercaptoethyl)acetamide: Similar structure but with an acetamide group instead of leucinamide.
N-(2-Mercaptoethyl)octadecanamide: Similar mercaptoethyl group but with a longer carbon chain.
N,N’-bis-(2-mercaptoethyl)isophthalamide: Contains two mercaptoethyl groups and is used as a chelating agent.
Uniqueness
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is unique due to its specific combination of leucinamide and mercaptoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and reduction.
属性
CAS 编号 |
120626-96-2 |
|---|---|
分子式 |
C8H19BrN2OS |
分子量 |
271.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-methyl-N-(2-sulfanylethyl)pentanamide;hydrobromide |
InChI |
InChI=1S/C8H18N2OS.BrH/c1-6(2)5-7(9)8(11)10-3-4-12;/h6-7,12H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
InChI 键 |
JGNCHMMUAIWTOO-FJXQXJEOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCCS)N.Br |
规范 SMILES |
CC(C)CC(C(=O)NCCS)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


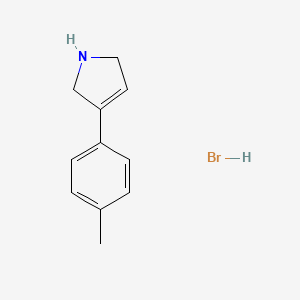
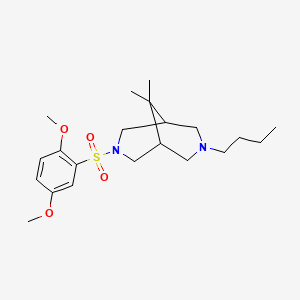
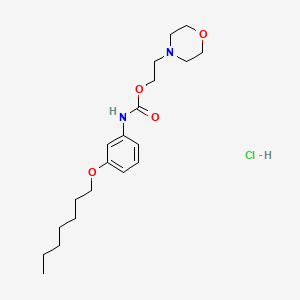
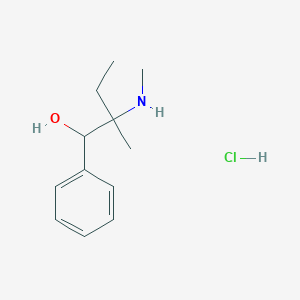
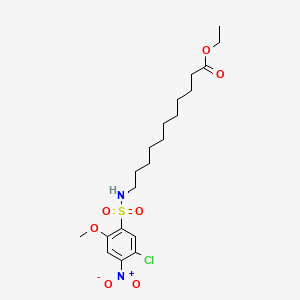
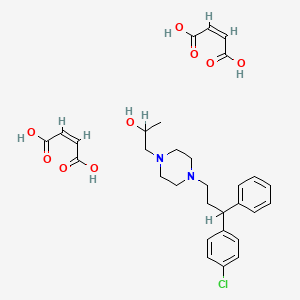
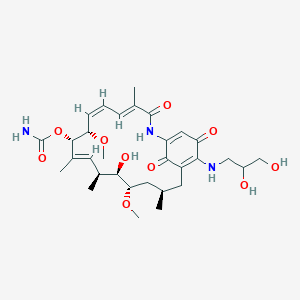
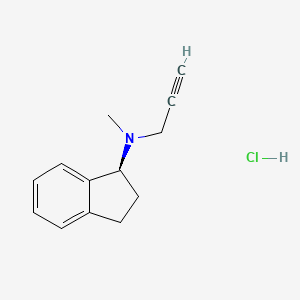
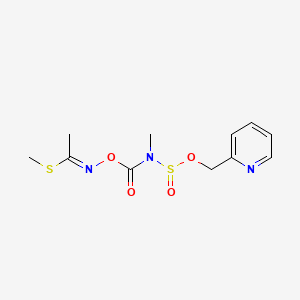
![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
